(4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate: is a chemical compound with the molecular formula C8H7F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a methyl acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace specific substituents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel compounds with enhanced stability and reactivity .
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .
Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. They are studied for their ability to interact with specific biological targets, leading to the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with improved properties. Its unique chemical structure allows for the creation of products with enhanced performance and durability .
Wirkmechanismus
The mechanism of action of (4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylbenzene: A compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness: (4-(Trifluoromethyl)pyrimidin-2-yl)methyl acetate is unique due to the combination of its trifluoromethyl group and pyrimidine ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with tailored properties for various applications .
Eigenschaften
CAS-Nummer |
1333222-31-3 |
---|---|
Molekularformel |
C8H7F3N2O2 |
Molekulargewicht |
220.15 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)pyrimidin-2-yl]methyl acetate |
InChI |
InChI=1S/C8H7F3N2O2/c1-5(14)15-4-7-12-3-2-6(13-7)8(9,10)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
OTWRUQYRTHGHCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=NC=CC(=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.